![molecular formula C24H29N3O2 B10907167 N-(4-methylphenyl)-4-[(2Z)-2-{(2E)-2-methyl-3-[4-(propan-2-yl)phenyl]prop-2-en-1-ylidene}hydrazinyl]-4-oxobutanamide](/img/structure/B10907167.png)
N-(4-methylphenyl)-4-[(2Z)-2-{(2E)-2-methyl-3-[4-(propan-2-yl)phenyl]prop-2-en-1-ylidene}hydrazinyl]-4-oxobutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-metilfenil)-4-[(2Z)-2-{(2E)-2-metil-3-[4-(propan-2-il)fenil]prop-2-en-1-ilideno}hidrazinil]-4-oxobutanamida es un compuesto orgánico complejo caracterizado por su estructura única, que incluye un enlace hidrazona y una cadena principal de butanamida
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N-(4-metilfenil)-4-[(2Z)-2-{(2E)-2-metil-3-[4-(propan-2-il)fenil]prop-2-en-1-ilideno}hidrazinil]-4-oxobutanamida generalmente implica los siguientes pasos:
Formación del Enlace Hidrazona: Este paso involucra la reacción de un derivado de hidrazina con un aldehído o cetona para formar la hidrazona. La reacción se suele llevar a cabo en un disolvente orgánico como etanol o metanol, bajo condiciones de reflujo.
Reacción de Amidación: El intermedio hidrazona se hace reaccionar entonces con un derivado de ácido carboxílico, como un cloruro de ácido o un anhídrido, para formar la cadena principal de butanamida. Esta reacción se realiza normalmente en presencia de una base como trietilamina o piridina para neutralizar el ácido generado.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y plataformas de síntesis automatizadas puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean técnicas de purificación como la recristalización, la cromatografía y la destilación para obtener el compuesto con una alta pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
N-(4-metilfenil)-4-[(2Z)-2-{(2E)-2-metil-3-[4-(propan-2-il)fenil]prop-2-en-1-ilideno}hidrazinil]-4-oxobutanamida puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno, lo que lleva a la formación de los correspondientes derivados oxo.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio, lo que da lugar a la formación de derivados de hidrazona reducidos.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleófila, en las que nucleófilos como aminas o tioles sustituyen grupos funcionales específicos.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Borohidruro de sodio en metanol o etanol.
Sustitución: Nucleófilos en presencia de un disolvente adecuado como diclorometano o acetonitrilo.
Productos Principales
Oxidación: Derivados oxo con grupos funcionales modificados.
Reducción: Derivados de hidrazona reducidos.
Sustitución: Productos sustituidos con nuevos grupos funcionales que sustituyen a los originales.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la creación de diversas bibliotecas químicas para la selección en el descubrimiento de fármacos.
Biología
En la investigación biológica, el compuesto se puede utilizar como sonda para estudiar las interacciones enzimáticas y la unión proteína-ligando. Su enlace hidrazona puede interactuar con diversos objetivos biológicos, lo que lo hace útil en ensayos bioquímicos.
Medicina
En química medicinal, N-(4-metilfenil)-4-[(2Z)-2-{(2E)-2-metil-3-[4-(propan-2-il)fenil]prop-2-en-1-ilideno}hidrazinil]-4-oxobutanamida se investiga por sus posibles propiedades terapéuticas. Puede exhibir actividad contra ciertas enfermedades, incluyendo el cáncer y las enfermedades infecciosas, debido a su capacidad de interactuar con objetivos moleculares específicos.
Industria
En el sector industrial, el compuesto se puede utilizar en el desarrollo de nuevos materiales con propiedades específicas, como polímeros y revestimientos. Su estructura química única permite el diseño de materiales con características de rendimiento mejoradas.
Mecanismo De Acción
El mecanismo de acción de N-(4-metilfenil)-4-[(2Z)-2-{(2E)-2-metil-3-[4-(propan-2-il)fenil]prop-2-en-1-ilideno}hidrazinil]-4-oxobutanamida implica su interacción con objetivos moleculares como enzimas y receptores. El enlace hidrazona puede formar enlaces covalentes reversibles con residuos del sitio activo, modulando la actividad de la proteína diana. Esta interacción puede conducir a la inhibición o activación de vías bioquímicas específicas, lo que da lugar a los efectos observados del compuesto.
Comparación Con Compuestos Similares
Compuestos Similares
N-(4-metilfenil)-4-oxobutanamida: Carece del enlace hidrazona, lo que da lugar a diferentes propiedades químicas y reactividad.
N-(4-metilfenil)-4-[(2Z)-2-hidrazinil]-4-oxobutanamida: Contiene un grupo hidrazina en lugar del enlace hidrazona, lo que lleva a una actividad biológica diferente.
N-(4-metilfenil)-4-[(2E)-2-metil-3-fenilprop-2-en-1-ilideno]hidrazinil]-4-oxobutanamida: Estructura similar pero con diferentes sustituyentes, lo que afecta a sus propiedades químicas y biológicas.
Singularidad
N-(4-metilfenil)-4-[(2Z)-2-{(2E)-2-metil-3-[4-(propan-2-il)fenil]prop-2-en-1-ilideno}hidrazinil]-4-oxobutanamida es única debido a su combinación específica de grupos funcionales, que confieren una reactividad química y una actividad biológica distintas. La presencia tanto del enlace hidrazona como de la cadena principal de butanamida permite aplicaciones versátiles en diversos campos, lo que lo convierte en un compuesto valioso para la investigación científica y el uso industrial.
Propiedades
Fórmula molecular |
C24H29N3O2 |
|---|---|
Peso molecular |
391.5 g/mol |
Nombre IUPAC |
N-(4-methylphenyl)-N'-[(Z)-[(E)-2-methyl-3-(4-propan-2-ylphenyl)prop-2-enylidene]amino]butanediamide |
InChI |
InChI=1S/C24H29N3O2/c1-17(2)21-9-7-20(8-10-21)15-19(4)16-25-27-24(29)14-13-23(28)26-22-11-5-18(3)6-12-22/h5-12,15-17H,13-14H2,1-4H3,(H,26,28)(H,27,29)/b19-15+,25-16- |
Clave InChI |
GLEQZQHHWXUHOX-SEBDCFKDSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)NC(=O)CCC(=O)N/N=C\C(=C\C2=CC=C(C=C2)C(C)C)\C |
SMILES canónico |
CC1=CC=C(C=C1)NC(=O)CCC(=O)NN=CC(=CC2=CC=C(C=C2)C(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


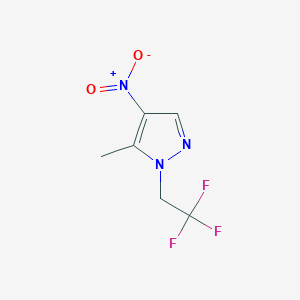
![2-{[1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methoxy}ethanamine](/img/structure/B10907086.png)
![1-{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B10907091.png)
![N-(2,6-dimethylphenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10907096.png)
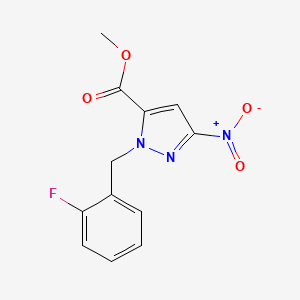
![1-[(2,3-dichlorophenoxy)methyl]-N-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10907108.png)
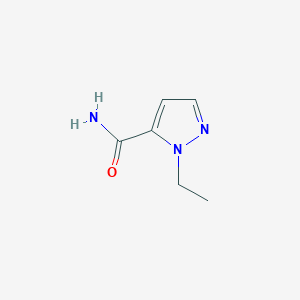
![1-[2-(1H-Benzimidazol-1-YL)phenyl]methanamine](/img/structure/B10907125.png)
![3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B10907131.png)
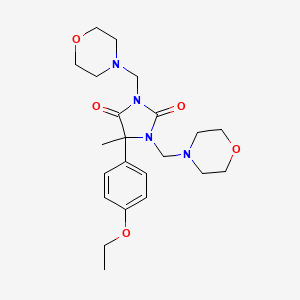
![N-phenyl-2-(4-{(E)-[2-(quinolin-2-ylcarbonyl)hydrazinylidene]methyl}phenoxy)acetamide](/img/structure/B10907152.png)

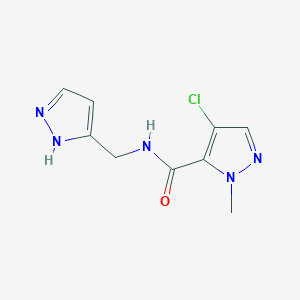
![2-iodo-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide](/img/structure/B10907165.png)
